Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17189228
InChI: InChI=1S/C9H13BrO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3
SMILES:
Molecular Formula: C9H13BrO3
Molecular Weight: 249.10 g/mol

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate

CAS No.:

Cat. No.: VC17189228

Molecular Formula: C9H13BrO3

Molecular Weight: 249.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate -

Specification

Molecular Formula C9H13BrO3
Molecular Weight 249.10 g/mol
IUPAC Name methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate
Standard InChI InChI=1S/C9H13BrO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3
Standard InChI Key XPYDKUXOPHLBGJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CCC(CC1)(CO2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s bicyclo[2.2.2]octane scaffold features a rigid, three-dimensional structure with an oxygen atom integrated into the six-membered ring system (2-oxabicyclo). The bromine substituent at the 4-position and the methyl carboxylate group at the 1-position introduce distinct electronic and steric effects, influencing its reactivity . Computational models suggest that the bicyclic framework enforces a specific conformation, which may enhance selectivity in reactions involving the bromine atom .

Key Physicochemical Data

PropertyValue
Molecular FormulaC9H13BrO3\text{C}_9\text{H}_{13}\text{BrO}_3
Molecular Weight249.10 g/mol
CAS NumberNot publicly disclosed
Boiling Point280–285°C (estimated)
Density1.65 g/cm³ (predicted)
SolubilityLow in water; soluble in DMSO

These properties underscore its suitability for non-aqueous reaction conditions, a critical factor in its synthetic utility .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The preparation of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves sequential functionalization of a bicyclic precursor. A common route begins with the Diels-Alder reaction to construct the bicyclo[2.2.2]octane core, followed by bromination at the 4-position using reagents such as N \text{N}-bromosuccinimide (NBS) under radical initiation . Subsequent esterification with methyl chloroformate introduces the carboxylate group.

Example Reaction Pathway:

  • Diels-Alder Cyclization:

    Diene + DienophileBicyclo[2.2.2]octane derivative\text{Diene + Dienophile} \rightarrow \text{Bicyclo[2.2.2]octane derivative}
  • Bromination:

    Bicyclo[2.2.2]octane+NBSUV4-Bromo intermediate\text{Bicyclo[2.2.2]octane} + \text{NBS} \xrightarrow{\text{UV}} \text{4-Bromo intermediate}
  • Esterification:

    4-Bromo intermediate+ClCO2CH3Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate\text{4-Bromo intermediate} + \text{ClCO}_2\text{CH}_3 \rightarrow \text{Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate}

Yields for this process range from 40% to 65%, with purity exceeding 97% after chromatographic purification .

Stereochemical Considerations

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 4-position is highly susceptible to nucleophilic substitution (SN_\text{N}2) reactions. For example, treatment with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF) yields the corresponding azide derivative, a precursor for click chemistry applications :

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate+NaN3Methyl 4-azido-2-oxabicyclo[2.2.2]octane-1-carboxylate\text{Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate} + \text{NaN}_3 \rightarrow \text{Methyl 4-azido-2-oxabicyclo[2.2.2]octane-1-carboxylate}

Cross-Coupling Reactions

Applications in Medicinal Chemistry

GPR120 Modulators

Patent literature discloses derivatives of 2-oxabicyclo[2.2.2]octane as agonists for GPR120, a G-protein-coupled receptor implicated in insulin sensitization and anti-inflammatory responses . The bromine atom in methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate serves as a handle for further functionalization, enabling the synthesis of analogs with enhanced binding affinity.

Industrial and Material Science Applications

Polymer Additives

The compound’s rigid structure improves thermal stability in epoxy resins, making it a candidate for high-performance composites. Blending with bisphenol-A diglycidyl ether (DGEBA) enhances glass transition temperatures (TgT_g) by 15–20°C.

Photoresist Materials

In semiconductor manufacturing, derivatives of this compound are explored as photoacid generators (PAGs) due to their controlled release of acids under UV exposure .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Storage recommendations include cool (2–8°C), dry conditions under inert gas to prevent decomposition .

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